N-(diphenylmethyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-benzhydryl-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO/c21-18-13-11-17(12-14-18)20(23)22-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADKRQPGXLYDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357761 | |
| Record name | (4-fluorobenzoylamino)-diphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88229-31-6 | |
| Record name | (4-fluorobenzoylamino)-diphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with diphenylmethanol to form the desired amide .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors offer advantages such as improved reaction control, higher yields, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of N-(diphenylmethyl)-4-fluoroaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(diphenylmethyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Table 1: Crystallographic Parameters of Selected 4-Fluorobenzamide Analogs
Electrochemical and Spectroscopic Behavior
The ligand N-(dimethylcarbamothioyl)-4-fluorobenzamide and its metal complexes exhibit redox activity. Cyclic voltammetry of the Cu(II) complex shows a quasi-reversible reduction peak at E₁/₂ = −0.87 V (Cu²⁺/Cu⁺), while the Ni(II) complex displays an irreversible oxidation at +1.38 V attributed to ligand-centered processes. FT-IR spectra confirm coordination via thiocarbonyl (C=S, ~1,080 cm⁻¹) and carbonyl (C=O, ~1,660 cm⁻¹) groups .
Biological Activity
N-(Diphenylmethyl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and mechanisms of action, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with diphenylmethanamine. The following general synthetic pathway is often employed:
- Formation of the Amide : React 4-fluorobenzoic acid with diphenylmethanamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.
- Purification : The crude product is purified through recrystallization or chromatography.
Antiviral Properties
Recent studies have highlighted the antiviral potential of benzamide derivatives, including this compound. Research indicates that this compound exhibits significant activity against various viruses, particularly Hepatitis B virus (HBV). The mechanism involves enhancing intracellular levels of APOBEC3G (A3G), a cellular protein that inhibits viral replication.
Table 1: Antiviral Activity Data
| Compound | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| This compound | 1.99 | 58 |
| Lamivudine (3TC) | 7.37 | 60 |
Note: IC50 values represent the concentration needed to inhibit 50% of viral replication in cell culture.
The antiviral mechanism of this compound primarily involves:
- Inhibition of Viral Replication : By increasing A3G levels, the compound disrupts HBV replication cycles.
- Stability Against Resistance : Studies show effectiveness against both wild-type and drug-resistant strains of HBV, suggesting a robust mechanism that may not be easily circumvented by viral mutations.
Case Studies
- In Vitro Studies : In experiments using HepG2.2.15 cells, this compound demonstrated potent anti-HBV activity with an IC50 value significantly lower than that of lamivudine, suggesting its potential as a therapeutic agent in treating HBV infections.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of this compound. Results indicate favorable safety margins and effective bioavailability, making it a candidate for further clinical development.
Q & A
Q. What are the standard synthetic routes for N-(diphenylmethyl)-4-fluorobenzamide, and how are reaction conditions optimized?
this compound is typically synthesized via multi-step reactions involving amide bond formation. A common approach includes:
- Step 1: Activation of 4-fluorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Step 2: Coupling the acid chloride with diphenylmethylamine under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C .
- Optimization: Reaction yields (~60–80%) depend on solvent polarity, stoichiometry, and catalyst use (e.g., DMAP for nucleophilic assistance). Temperature control minimizes side reactions like hydrolysis .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H/13C NMR: Confirm regiochemistry and purity. The fluorine atom deshields adjacent protons, causing distinct splitting patterns (e.g., para-fluorine in 4-fluorobenzamide shows coupling constants of ~8–9 Hz) .
- FT-IR: Validate amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .
- HPLC-MS: Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 334.1 for C₂₀H₁₆FNO) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
- Antimicrobial Screening: Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme Inhibition: Fluorometric assays for kinases or proteases, leveraging the fluorine atom’s electronegativity for binding .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
-
SHELX Suite: Use SHELXL for refinement and SHELXD for phase problem resolution. For example, fluorine’s high electron density aids in locating substituents via difference Fourier maps .
-
Challenges: Intramolecular H-bonding (e.g., N–H⋯O/F) can distort torsion angles. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., F⋯H contacts contribute ~12% to crystal packing) .
-
Example Data:
Parameter Value (Compound 1 ) Dihedral angle (°) 31.99 (aromatic rings) R-factor 0.045
Q. What strategies elucidate structure-activity relationships (SAR) for benzamide derivatives?
- Substituent Variation: Compare analogues (e.g., 4-fluoro vs. 4-nitro) in bioassays. Fluorine enhances metabolic stability and membrane permeability .
- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict electrostatic potential maps and binding affinities to targets like 5-HT1F receptors .
- Case Study: Replacing diphenylmethyl with tetrahydrothiophene-sulfone groups increased antimicrobial activity by 40% in similar compounds .
Q. How do reaction intermediates impact the scalability of this compound synthesis?
- Intermediate Isolation: Purify acid chloride intermediates via vacuum distillation to avoid hydrolysis.
- Byproduct Mitigation: Use scavengers (e.g., polymer-bound DMAP) to trap unreacted reagents in multi-step syntheses .
- Scale-Up Challenges: Solvent choice (e.g., dichloromethane vs. THF) affects reaction kinetics and workup efficiency. Pilot studies show THF increases yield by 15% but requires rigorous drying .
Q. What advanced techniques validate its mechanism of action in neurological applications?
- Neuritogenesis Assays: Treat retinal ganglion cells and quantify neurite outgrowth via confocal microscopy. N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide (a structural analogue) showed 2.5-fold increased neurite length at 10 µM .
- Target Engagement: Surface plasmon resonance (SPR) measures binding kinetics to TrkA receptors (KD ~50 nM) .
- In Vivo Models: Murine corneal injury studies link neuritogenesis to improved sensory recovery (p < 0.01 vs. controls) .
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
